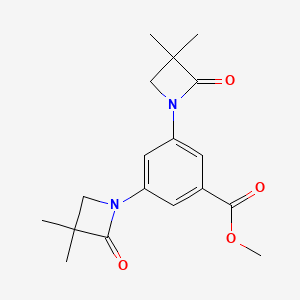
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Molluscicidal Activity
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate and related compounds have been studied for their potential antimicrobial and molluscicidal activities. In a study by Orjala et al. (1993), compounds similar in structure displayed significant antibacterial properties, indicating the potential of such compounds in developing new antimicrobial agents.
Chemical Reaction and Structure Analysis
The compound has been utilized in various chemical reactions to synthesize new structures. For instance, Mara et al. (1982) discussed its use in reactions with ethyl diazoacetate, leading to the formation of tricyclic adducts. This kind of research contributes to the understanding of complex chemical reactions and molecular structures.
Role in Chiral Recognition and Resolution
The compound plays a role in chiral recognition, as shown in a study by Tanaka et al. (2006). It was effectively resolved by inclusion complexation with a chiral host compound, indicating its usefulness in stereochemical analyses and separations.
Corrosion Inhibition
Research by Wang et al. (2006) explored the potential of derivatives of the compound as corrosion inhibitors. Theoretical studies were performed to understand their efficiency, showing the compound's applicability in materials science and engineering.
Herbicide Development
The compound has been used in synthesizing intermediates for herbicides, as described by Yuan-xiang (2008) and Waghmare et al. (2013). These studies highlight its role in agricultural chemistry, particularly in the development of new herbicidal compounds.
Ligand Synthesis and Catalytic Properties
The compound has been involved in the synthesis of ligands with potential catalytic properties, as seen in the work by Boussalah et al. (2009). These ligands were examined for their use in catalytic oxidation, indicating its relevance in catalysis research.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2)9-19(15(17)22)12-6-11(14(21)24-5)7-13(8-12)20-10-18(3,4)16(20)23/h6-8H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGANXVBLWFBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC(=C2)C(=O)OC)N3CC(C3=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2769924.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2769927.png)

![Diethyl 5-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2769932.png)

![6-allyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769934.png)
![2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-methylpropanamide](/img/structure/B2769935.png)
![1-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2769936.png)
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2769938.png)


![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)
